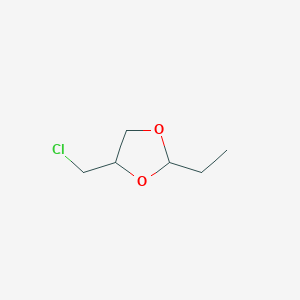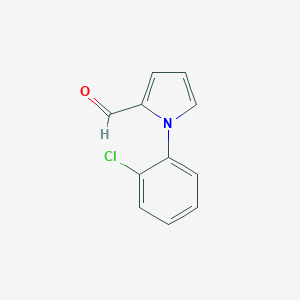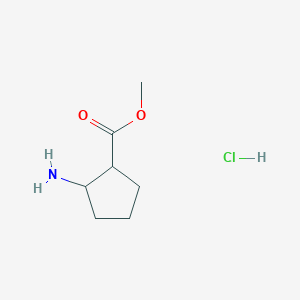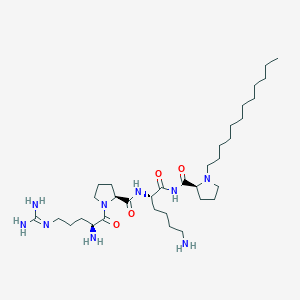
Arginyl-prolyl-lysyl-prolyl-dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginyl-prolyl-lysyl-prolyl-dodecane (APKPD) is a peptide that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Arginyl-prolyl-lysyl-prolyl-dodecane is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and leads to cell death.
Biochemische Und Physiologische Effekte
Arginyl-prolyl-lysyl-prolyl-dodecane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory properties and to stimulate wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Arginyl-prolyl-lysyl-prolyl-dodecane is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify in large quantities, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of Arginyl-prolyl-lysyl-prolyl-dodecane. One area of research could focus on optimizing the synthesis and purification methods to make it more accessible for use in drug development. Another area of research could focus on further understanding its mechanism of action and exploring its potential applications in other areas of biomedical research, such as cancer treatment or tissue engineering.
Synthesemethoden
Arginyl-prolyl-lysyl-prolyl-dodecane can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Arginyl-prolyl-lysyl-prolyl-dodecane has been studied for its potential applications in a variety of scientific research areas, including drug discovery, biotechnology, and biomedical research. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
111422-31-2 |
|---|---|
Produktname |
Arginyl-prolyl-lysyl-prolyl-dodecane |
Molekularformel |
C34H65N9O4 |
Molekulargewicht |
663.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-1-dodecylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H65N9O4/c1-2-3-4-5-6-7-8-9-10-13-23-42-24-15-19-28(42)31(45)41-30(44)27(18-11-12-21-35)40-32(46)29-20-16-25-43(29)33(47)26(36)17-14-22-39-34(37)38/h26-29H,2-25,35-36H2,1H3,(H,40,46)(H4,37,38,39)(H,41,44,45)/t26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
DQGMTLZKLMCVRL-DZUOILHNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN1CCC[C@H]1C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Synonyme |
Arg-Pro-Lys-Pro(CH2)(11)CH3 arginyl-prolyl-lysyl-prolyl-dodecane substance P (1-4)-C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



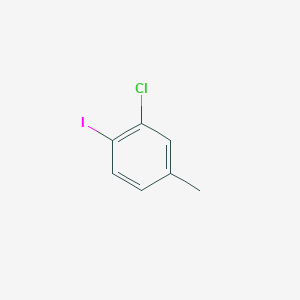
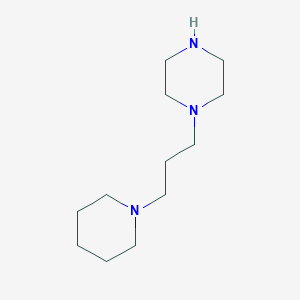
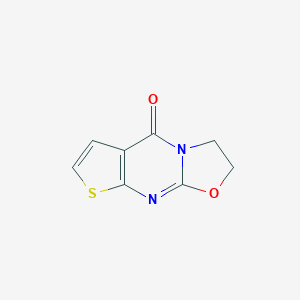
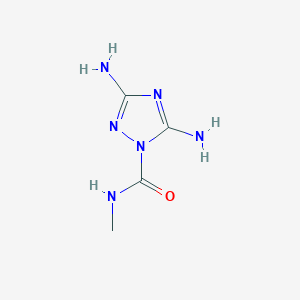
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)
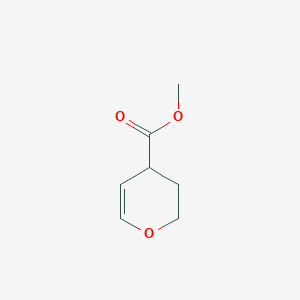
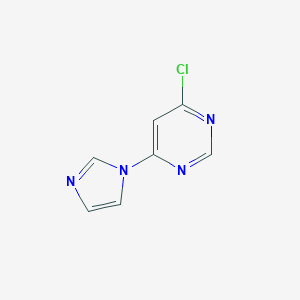
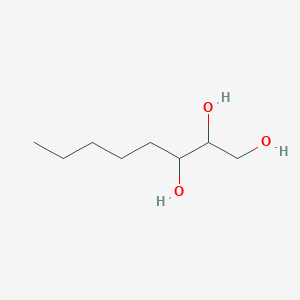
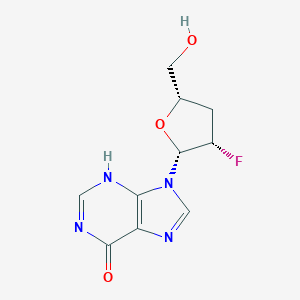
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
